molecular formula C8H6ClIO B11750144 1-(4-Chloro-3-iodophenyl)ethanone

1-(4-Chloro-3-iodophenyl)ethanone

Cat. No.: B11750144
M. Wt: 280.49 g/mol
InChI Key: DRRQZCILBZTGGX-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-chloroacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted phenyl ethanones can be formed.

    Reduction Products: 1-(4-Chloro-3-iodophenyl)ethanol.

    Oxidation Products: 1-(4-Chloro-3-iodophenyl)acetic acid.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)ethanone
  • 1-(4-Chlorophenyl)ethanone
  • 1-(3-Chloro-4-iodophenyl)ethanone

Comparison: 1-(4-Chloro-3-iodophenyl)ethanone is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with other molecules, making it distinct from its mono-substituted counterparts .

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

1-(4-chloro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H6ClIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

DRRQZCILBZTGGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)I

Origin of Product

United States

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